molecular formula C15H23NO4 B014689 Roxadimate CAS No. 58882-17-0

Roxadimate

Cat. No.: B014689
CAS No.: 58882-17-0
M. Wt: 281.35 g/mol
InChI Key: CBZHHQOZZQEZNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Roxadimate is synthesized through the esterification of 4-aminobenzoic acid with ethyl alcohol, followed by the reaction with 2-hydroxypropylamine. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation and crystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Roxadimate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Roxadimate has several applications in scientific research, including:

Mechanism of Action

Roxadimate exerts its effects by absorbing ultraviolet radiation, preventing it from penetrating deeper into the skin. The compound’s molecular structure allows it to absorb high-energy UV rays and dissipate the energy as lower-energy radiation, thereby protecting the skin from damage. The primary molecular targets are the DNA and cellular structures in the skin, which are shielded from UV-induced mutations and damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Roxadimate

This compound is unique due to its dual functionality of absorbing both UVA and UVB radiation, providing broad-spectrum protection. Additionally, its chemical structure allows for better stability and less degradation under sunlight compared to some other sunscreen agents .

Biological Activity

Roxadimate, also known as dihydroxypropyl p-aminobenzoic acid (dihydroxypropyl PABA), is a compound that has garnered attention for its potential biological activities, particularly in dermatological and pharmacological contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its ability to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum. This property is significant as it suggests potential applications in photoprotection, particularly as a sunscreen ingredient. The compound's mechanism involves the absorption of UV photons, thereby preventing them from penetrating deeper skin layers and causing cellular damage.

Key Mechanisms:

  • UV Absorption: this compound effectively absorbs UV radiation, which can help mitigate UV-induced skin damage.
  • Antioxidant Activity: It has been shown to scavenge free radicals and reduce oxidative stress in various cell models, indicating its potential role in protecting cells from oxidative damage.
  • Anti-inflammatory Properties: In vitro studies indicate that this compound can suppress the production of inflammatory mediators such as cytokines and prostaglandins, suggesting a role in reducing inflammation.

1. Photoprotective Effects

This compound's ability to absorb UV radiation positions it as a candidate for use in sunscreens. Studies have demonstrated that it can inhibit UV-induced cell damage in human keratinocytes. This effect is crucial for preventing skin mutations and DNA damage associated with prolonged sun exposure.

2. Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It effectively scavenges free radicals, which are known to contribute to cellular aging and various diseases. This property may enhance its utility in skincare formulations aimed at reducing oxidative stress.

3. Anti-inflammatory Effects

In cell culture studies, this compound has been reported to decrease the production of inflammatory markers. This activity could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to elucidate the underlying mechanisms.

Summary Table of Biological Activities

Activity Mechanism Relevance
UV AbsorptionAbsorbs UVB radiationPotential use in sunscreens
AntioxidantScavenges free radicalsProtects against oxidative stress
Anti-inflammatorySuppresses inflammatory mediatorsPotential treatment for inflammatory conditions

Properties

IUPAC Name

ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZHHQOZZQEZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866716
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58882-17-0
Record name Ethyl dihydroxypropyl PABA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58882-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxadimate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058882170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXADIMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M9O25201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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